Yadanzioside F

Antituberculosis InhA inhibition Molecular docking

Yadanzioside F demands structurally-resolved sourcing. Generic Brucea javanica extracts or in-class substitutions (e.g., Yadanzioside A, Brusatol) introduce irreproducibility due to divergent glycosylation and C-20 oxygenation—the critical determinants of InhA binding (MolDock: -190.76 Kcal/mol vs. isoniazid -54.44) and P-388 antileukemic potency. Procure ≥98% purity, rigorously QA/QC characterized material to drive SAR-driven TB lead optimization, comparative oncology studies, or patented diamondback moth biopesticide development with full experimental confidence.

Molecular Formula C29H38O16
Molecular Weight 642.6 g/mol
Cat. No. B15561581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside F
Molecular FormulaC29H38O16
Molecular Weight642.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)45-14)42-10(2)31)23(37)19(36)21(28)27(11,3)6-12(15(9)32)43-25-18(35)17(34)16(33)13(7-30)44-25/h6,9,11,13-14,16-23,25,30,33-37H,5,7-8H2,1-4H3/t9-,11-,13+,14+,16+,17-,18+,19+,20+,21+,22+,23-,25+,27-,28+,29+/m0/s1
InChIKeyBYBDRFPMKPUWDZ-FDSGHLLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yadanzioside F (CAS 95258-11-0): Procurement-Focused Overview of a Pentacyclic Quassinoid Glucoside from Brucea javanica


Yadanzioside F (CAS 95258-11-0; MF: C₂₉H₃₈O₁₆; MW: 642.6 g/mol) is a pentacyclic quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae) [1]. It is structurally characterized by a complex pentacyclic quassinoid aglycone linked to a glucose moiety and is classified within the quassinoid family of degraded triterpenes [2]. The compound was originally isolated and structurally elucidated as part of a series of novel bitter principles from B. javanica and is recognized as one of the principal toxic components of the plant [3].

Why Generic Substitution Fails: Structural Divergence and Activity Spectrum of Yadanzioside F Versus Other Quassinoids


Quassinoids from Brucea javanica exhibit profound structural heterogeneity that directly translates into divergent biological activity spectra and potency profiles. Yadanzioside F cannot be generically substituted with other in-class compounds (e.g., Yadanzioside A, E, G, or aglycones like Brusatol) due to critical differences in glycosylation patterns, C-20 oxygenation status, and esterification at key positions [1]. These structural variations result in non-interchangeable profiles for antileukemic activity, target enzyme inhibition (e.g., InhA), and in vivo toxicity [2]. Procurement decisions based solely on the broad classification 'quassinoid' or 'Brucea javanica extract' risk experimental irreproducibility and invalid cross-study comparisons [3].

Quantitative Differential Evidence Guide for Yadanzioside F Selection and Procurement


In Silico InhA Enzyme Inhibition: Comparative MolDock Score of Yadanzioside F versus Isoniazid and In-Class Analogs

In an in silico molecular docking study evaluating the potential of Brucea javanica phytochemicals to inhibit the Mycobacterium tuberculosis InhA enzyme, Bruceoside F (a synonym for Yadanzioside F) demonstrated the most favorable binding affinity among 27 screened compounds [1]. The MolDock score for Bruceoside F was significantly lower (more negative, indicating stronger predicted binding) than both the native ligand 4PI and the standard antitubercular drug isoniazid (INH) [2]. This suggests a unique in silico binding profile relative to other yadanziosides and established drugs [1].

Antituberculosis InhA inhibition Molecular docking

Antileukemic Activity: Differential Spectrum of Yadanzioside F Compared to Yadanzioside Analogs

Yadanzioside F is a member of a select group of yadanziosides with demonstrated antileukemic activity against murine P-388 lymphocytic leukemia [1]. A 1985 study isolated and characterized fifteen new quassinoid glycosides (Yadanziosides A-O) and reported that Yadanziosides A, B, C, E, F, G, I, J, K, and L exhibited antileukemic activities [2]. Notably, Yadanzioside F is distinguished from Yadanzioside D, H, M, N, and O, which were not reported to possess this specific activity in the same study [2]. This delineates Yadanzioside F as part of an active subset, guiding selection for leukemia-focused research [1].

Antileukemic P388 Cytotoxicity

Pesticidal Utility: Yadanzioside F as a Patented Active Ingredient for Diamondback Moth (Plutella xylostella) Control

A Japanese patent (JP1994116108A) explicitly claims Yadanzioside F as an active ingredient in a control agent for the diamondback moth (Plutella xylostella), a major agricultural pest [1]. The patent specifies that the control agent demonstrates 'excellent control efficacy' against this pest [2]. This agricultural application represents a distinct industrial use case not commonly associated with other yadanzioside analogs, which are predominantly investigated for biomedical applications [1].

Pesticide Diamondback moth Plutella xylostella

Best-Fit Research and Industrial Application Scenarios for Yadanzioside F Based on Quantitative Evidence


Antitubercular Drug Discovery: InhA Inhibition Validation Studies

Yadanzioside F is optimally suited for in vitro and in vivo validation studies targeting the Mycobacterium tuberculosis InhA enzyme. The compound's superior in silico binding affinity (MolDock score: -190.76 Kcal/mol) compared to the clinical standard isoniazid (-54.44 Kcal/mol) positions it as a high-priority lead for programs addressing isoniazid-resistant tuberculosis [1].

Leukemia Pharmacology: P-388 Model System Studies

Yadanzioside F is a validated candidate for experimental use in murine P-388 lymphocytic leukemia models. Its documented antileukemic activity, confirmed alongside a select subset of yadanziosides, makes it a rational choice for comparative structure-activity relationship (SAR) studies and for investigating mechanisms of quassinoid-induced cytotoxicity in hematological malignancies [1].

Agrochemical R&D: Development of Novel Natural Product-Based Insecticides

Yadanzioside F is uniquely positioned for use in agricultural biotechnology and crop protection R&D. As a claimed active ingredient in a patent for diamondback moth (Plutella xylostella) control, it offers a distinct industrial application pathway. Procurement for formulation development, field trial validation, or SAR studies aimed at optimizing insecticidal potency and selectivity is directly supported by patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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